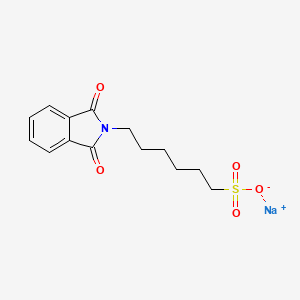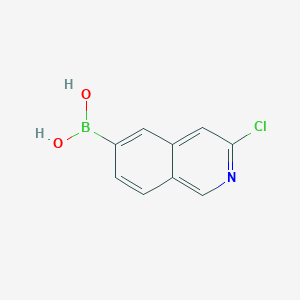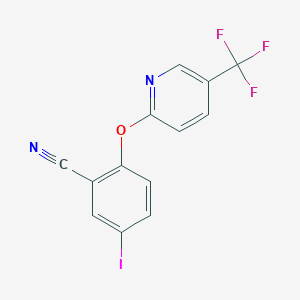![molecular formula C11H9F2NO2 B1473576 [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159602-56-8](/img/structure/B1473576.png)
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Descripción general
Descripción
3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol, also known as DFPM, is a small molecule that has been widely studied for its potential applications in scientific research. It is a member of the isoxazole family of compounds, which are known for their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. DFPM is a synthetic compound that has been developed to target specific biological pathways and has been used in various laboratory experiments.
Aplicaciones Científicas De Investigación
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol has been widely studied for its potential applications in scientific research. It has been used in various laboratory experiments to study the effects of small molecules on biological pathways. For example, it has been used to study the effects of small molecules on gene expression, protein-protein interactions, and signal transduction pathways. It has also been used to investigate the effects of small molecules on cell proliferation, apoptosis, and cell differentiation. Additionally, it has been used to study the effects of small molecules on the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is not yet fully understood. However, it is believed that it interacts with specific proteins in the cell and modulates their activity. It is also believed to interact with DNA and RNA, which can affect gene expression and other biological processes. Additionally, it is believed to interact with enzymes, which can affect the activity of other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have anti-oxidant and anti-apoptotic effects. Additionally, it has been shown to modulate the activity of various proteins and enzymes, which can affect cell proliferation, apoptosis, and cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol in laboratory experiments is its low cost and easy availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it can be toxic at high concentrations. Additionally, it can interact with other molecules in the cell, which can affect the results of the experiment.
Direcciones Futuras
Despite its potential applications in scientific research, there is still much to be learned about [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol. In the future, more research should be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research should be conducted to investigate its potential applications in drug development and therapy. Additionally, further research should be conducted to investigate its interactions with other molecules in the cell, which can affect the results of the experiment. Finally, further research should be conducted to investigate its potential toxicity at high concentrations.
Propiedades
IUPAC Name |
[3-(2,5-difluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-6-9(5-15)11(14-16-6)8-4-7(12)2-3-10(8)13/h2-4,15H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHGQOYXDRMVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)







![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride](/img/structure/B1473509.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
